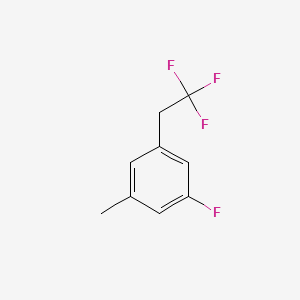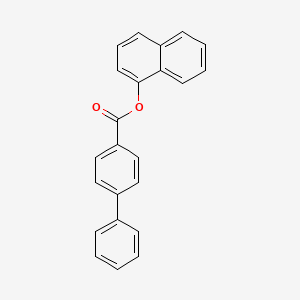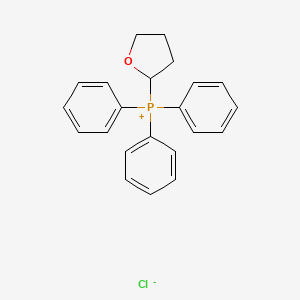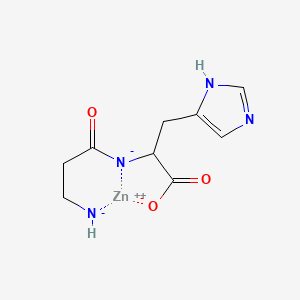
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoroethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and trifluoroethyl compounds.
Reaction Conditions: The synthetic route often involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. Common reagents used include fluorinating agents, methylating agents, and trifluoroethylating agents.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the fluoro group, leading to the formation of substituted benzene derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene finds applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of novel materials and catalysts.
Biology: In biological research, the compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s fluorinated groups enhance its metabolic stability and bioavailability, making it a potential candidate for drug development. It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects are mediated through the formation of stable complexes with target proteins and the alteration of their activity.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Fluoro-3-methylbenzene, 1-Fluoro-5-(2,2,2-trifluoroethyl)benzene, and 1-Methyl-3-(2,2,2-trifluoroethyl)benzene share structural similarities.
Uniqueness: The presence of both a fluoro group and a trifluoroethyl group in this compound imparts unique electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H8F4 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
1-fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-7(4-8(10)3-6)5-9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
ICUJOHGYDOUHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)



![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)

![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12449747.png)
![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
